molecular formula C7H12N4O2 B184783 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione CAS No. 4318-53-0

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione

Cat. No. B184783
CAS RN: 4318-53-0
M. Wt: 184.2 g/mol
InChI Key: AAGNSLIYEXHQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione is an organic compound that has been widely studied in the scientific community due to its wide range of potential applications. It is a compound with a unique structure and is composed of a pyrimidine ring and a methylhydrazine group. It has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of interest for scientists.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

Pyrimidine derivatives are recognized for their wide-ranging pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The synthesis of 1,2,3,4-tetrahydropyrimidine derivatives, for instance, has shown promising in vitro anti-inflammatory activity, underscoring the pyrimidine core's potential in drug development (Gondkar et al., 2013). Such findings suggest that 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione, by virtue of its pyrimidine base, could serve as a precursor or scaffold in synthesizing new pharmacologically active molecules.

Advanced Materials and Chemical Sensing

Research into pyrimidine and its derivatives extends into the development of advanced materials and chemical sensors. Pyrimidine-based compounds have been explored for their optoelectronic properties, indicating potential applications in the fabrication of light-emitting diodes (LEDs), photovoltaic cells, and sensors (Lipunova et al., 2018). The structural versatility of pyrimidine rings allows for the creation of materials with desirable electronic and photophysical characteristics, suggesting that derivatives like 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione could find applications in these areas as well.

Role in Understanding Molecular Interactions and Reactivity

The study of pyrimidine derivatives also contributes to a deeper understanding of molecular interactions and reactivity. For example, the examination of hydrogen bonding and reactivity of water to azines highlights the nuanced behavior of pyrimidine-containing compounds in various states, shedding light on their potential reactivity and interaction with biological molecules (Reimers & Cai, 2012). Such studies are crucial for designing drugs with targeted properties and minimal off-target effects.

properties

IUPAC Name

6-[amino(methyl)amino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-9-5(11(3)8)4-6(12)10(2)7(9)13/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNSLIYEXHQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313077
Record name 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione

CAS RN

4318-53-0
Record name NSC266162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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